molecular formula C7H13NO4 B1526170 N-methoxy-N-methyl-1,4-dioxane-2-carboxamide CAS No. 1214900-98-7

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Cat. No. B1526170
M. Wt: 175.18 g/mol
InChI Key: KHGAHEVTGMUNDD-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .


Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .

Scientific Research Applications

Antimalarial Activity

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide derivatives have shown promise as antimalarial agents. An optimized synthesis method for these compounds led to the discovery of new 1,2-dioxane-4-carboxamides with significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. One such derivative demonstrated antimalarial activity comparable to the natural product plakortin, showcasing the potential of the 1,2-dioxane scaffold in antimalarial drug development (Lombardo et al., 2014).

Responsive Polymers

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide structures have also been incorporated into responsive polymers. Research into thermoresponsive polysilsesquioxanes containing N-(methoxyethyl)methylamide structures with carboxylic acid groups revealed new materials that exhibit temperature and pH-sensitive behaviors. These polymers demonstrated a change in lower critical solution temperature (LCST) with variations in pH, indicating potential applications in smart materials and responsive systems (Minami et al., 2011).

Synthetic Utility in Organic Chemistry

The N-methoxy-N-methylamide group, known as Weinreb amide, is highlighted for its significant synthetic utility in organic chemistry. It serves as an acylating agent for organolithium or organomagnesium reagents and as a surrogate for aldehyde groups, facilitating a wide range of synthetic transformations. Its application extends from academic research to industrial-scale production in the pharmaceutical industry, underlining its importance as a versatile building block (Balasubramaniam & Aidhen, 2008).

Advanced Material Synthesis

Additionally, the incorporation of N-methoxy-N-methyl-1,4-dioxane-2-carboxamide units into polysilsesquioxanes for graft polymerization has been explored. This approach yielded thermoresponsive materials capable of undergoing hydrophobic aggregation, opening new avenues for the development of advanced materials with tailored properties (Kashio et al., 2010).

properties

IUPAC Name

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGAHEVTGMUNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1COCCO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Synthesis routes and methods

Procedure details

6-Bromo-1,4-dimethylindoline-2,3-dione and 4-bromo-1,6-dimethylindoline-2,3-dione. A solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.912 g, 17.05 mmol) in chloroform (5 mL) was cooled down to 0° C. under nitrogen gas and oxalyl chloride (1.492 mL, 17.05 mmol) was added dropwise, to form a pale yellow solid. To this solid was added slowly 3-bromo-N,N,5-trimethylaniline (0.73 g, 3.41 mmol) in chloroform (3 mL) at 0° C. The reaction mixture changed from a yellow suspension to a brown suspension. The reaction mixture was then warmed to room temperature, transferred into a sealed tube and heated to 90° C. for 3 h. The reaction mixture was neutralized with 10% sodium hydroxide solution to pH 8-9. The water layer was extracted with ethyl acetate (3×100 mL), washed with saturated ammonium chloride and brine, dried over magnesium sulfate, filtered and concentrated down to give the mixture of regioisomers as a red-brown solid. The regioisomers were separated by column chromatography (eluting with 0-100% ethyl acetate in hexane). The least polar compound was identified as 6-bromo-1,4-dimethylindoline-2,3-dione (0.34 g, 39.2%). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.27 (s, 1H), 7.21 (s, 1H), 3.12 (s, 3H), 2.44 (s, 3H). MS (ESI) m/z 256.1 [M+2]+. The regiochemistry was confirmed by NOE (NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 2.44 (irradiated peak suppressed one major peak at 7.21 ppm). The most polar compound spot was identified as 4-bromo-1,6-dimethylindoline-2,3-dione and was further purified by trituration with methanol (0.146 g, 17%). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.16 (s, 1H), 7.02 (s, 1H), 3.11 (s, 3H), 2.38 (s, 3H). MS (ESI) m/z 256.1 [M+2]+. The regiochemistry was confirmed by nOE (NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 2.38 (irradiated peak suppressed two major peaks at 7.02 and 7.16 ppm).
Name
6-Bromo-1,4-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-1,6-dimethylindoline-2,3-dione
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.912 g
Type
reactant
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Quantity
5 mL
Type
solvent
Reaction Step Three
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1.492 mL
Type
reactant
Reaction Step Four
Quantity
0.73 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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